molecular formula C10H13NaO3S B12683379 Sodium diethylbenzenesulphonate CAS No. 1135306-73-8

Sodium diethylbenzenesulphonate

Cat. No.: B12683379
CAS No.: 1135306-73-8
M. Wt: 236.27 g/mol
InChI Key: SKJRBEMRFHEXMA-UHFFFAOYSA-M
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Description

Sodium Diethylbenzenesulphonate (CAS 43145-62-6) is an anionic surfactant with the molecular formula C10H13NaO3S and a molecular weight of 236.26 . As a research-use-only (RUO) compound, it is valued for its amphiphilic properties, derived from a hydrophobic diethylbenzene group and a hydrophilic sulfonate head . This structure allows it to reduce surface tension, making it a candidate for studying micelle formation and as an emulsifying or dispersing agent in various experimental formulations . Researchers may investigate its potential as a hydrotrope, similar to sodium xylenesulfonate, to enhance the aqueous solubility of other organic molecules . Its mechanism of action involves accumulating at interfaces, thereby increasing solubility and altering the physical properties of solutions . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1135306-73-8

Molecular Formula

C10H13NaO3S

Molecular Weight

236.27 g/mol

IUPAC Name

sodium;2,3-diethylbenzenesulfonate

InChI

InChI=1S/C10H14O3S.Na/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13;/h5-7H,3-4H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

SKJRBEMRFHEXMA-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)[O-])CC.[Na+]

Origin of Product

United States

Synthetic Strategies and Methodologies for Sodium Diethylbenzenesulphonate

Alkylation and Sulfonation Pathways for Diethylbenzene Precursors

The conventional synthesis of sodium diethylbenzenesulphonate begins with the preparation of diethylbenzene through the alkylation of benzene (B151609), which is then sulfonated to produce diethylbenzenesulphonic acid. The final step is a neutralization reaction to yield the sodium salt. ontosight.ai

Alkylation Reactions of Benzene for Diethylbenzene Synthesis

The introduction of ethyl groups onto a benzene ring is typically achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. uomustansiriyah.edu.iq This reaction involves treating the aromatic compound with an alkylating agent, such as ethylene (B1197577) or an ethyl halide, in the presence of a catalyst. uomustansiriyah.edu.iqgoogle.com

Historically, Lewis acids like aluminum chloride (AlCl₃) have been used to catalyze the reaction by generating a carbocation electrophile from the alkylating agent. uomustansiriyah.edu.iqlkouniv.ac.in However, modern industrial processes increasingly favor solid acid catalysts, particularly zeolites, due to their high selectivity, reduced corrosivity, and ease of regeneration. researchgate.netscispace.com Zeolite catalysts like H-ZSM-5, Beta (β), Y, and mordenite (B1173385) have been extensively studied for benzene alkylation. researchgate.nettandfonline.com The reaction yields a mixture of products, including the desired ethylbenzene (B125841) (EB) and polyethylbenzenes, such as diethylbenzene (DEB) and triethylbenzene. tandfonline.com

Reaction conditions, including temperature, pressure, and the molar ratio of benzene to the ethylating agent, are critical in controlling the product distribution. google.com For instance, a higher benzene-to-ethylene ratio can suppress the formation of polyalkylated products. researchgate.net In many industrial applications, the diethylbenzene fraction is not a waste product but can be reacted with benzene in a separate process called transalkylation, also catalyzed by zeolites, to produce more of the commercially valuable ethylbenzene. google.comresearchgate.netresearchgate.net

Table 1: Influence of Catalyst and Conditions on Benzene Alkylation with Ethanol

CatalystBenzene:Ethanol Ratio (by volume)Total Metal Loading (%)Ethylbenzene Selectivity (%)Reference
(Mg + B)-5%-HZSM-52:1549.15 tandfonline.com
(Mg + B)-15%-HZSM-52:11576.22 tandfonline.com
β-zeolite1:1 (molar)N/A41 (EB Yield, mol%) researchgate.net
β-zeolite6:1 (molar)N/A5 (EB Yield, mol%) researchgate.net

Direct Sulfonation Techniques for Aromatic Systems

Once the diethylbenzene precursor is obtained, it undergoes sulfonation. This is a classic electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid (–SO₃H) group. lkouniv.ac.innumberanalytics.com The most common sulfonating agents are concentrated sulfuric acid, sulfur trioxide (SO₃), or a mixture of the two known as fuming sulfuric acid or oleum (B3057394). uomustansiriyah.edu.iqgoogle.comchemistrysteps.com The use of oleum is often preferred as the SO₃ it contains reacts with the water produced during the reaction, preventing the dilution of the sulfuric acid and driving the reaction towards completion. google.com

An industrial process for the synthesis of diethylbenzene sulphonic acid involves reacting diethylbenzene with 20% oleum. justia.com The reaction mixture is heated to reflux for several hours to ensure the consumption of the sulfonating agent. justia.com After the reaction, the resulting diethylbenzene sulphonic acid is quenched with water and then neutralized with a base, such as a dilute solution of sodium hydroxide (B78521), to produce the final this compound salt. justia.com

Table 2: Industrial Synthesis Parameters for this compound

ParameterValue/DescriptionReference
Starting Material407 g (3.04 moles) Diethylbenzene justia.com
Sulfonating Agent304 g (3.25 moles) Oleum (20%) justia.com
Solvent122 g n-heptane justia.com
Reaction TemperatureRefluxed at 115-122°C justia.com
Reaction Time8 hours justia.com
Neutralization AgentDilute sodium hydroxide solution justia.com
Final ProductPaste containing ~63% by weight sodium diethylbenzene sulphonate justia.com

Advanced Synthetic Approaches Utilizing Sulfinate Intermediates

Modern synthetic chemistry seeks to develop more efficient, milder, and versatile methods for creating chemical bonds. In the context of sulfonates, advanced approaches often involve the use of sulfinate intermediates and sophisticated catalytic systems to achieve the desired transformations.

Catalytic Systems for Sulfonate Formation (e.g., TBAI/H₂SO₄)

Mechanistic Investigations of Sulfonation Reactions

The sulfonation of diethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. numberanalytics.commasterorganicchemistry.com The mechanism involves several key steps.

First, a potent electrophile must be generated from the sulfonating agent. When using fuming sulfuric acid (oleum), the electrophile is either sulfur trioxide (SO₃) itself or its protonated form, ⁺SO₃H, which is formed by the reaction between SO₃ and H₂SO₄. uomustansiriyah.edu.iqchemistrysteps.com SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms bonded to the central sulfur atom. chemistrysteps.com

The reaction proceeds via two primary steps:

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the diethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ (or ⁺SO₃H). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. masterorganicchemistry.comyoutube.com The two ethyl groups on the benzene ring are electron-donating and act as ortho-, para-directors, meaning the incoming sulfonic acid group will preferentially add to the positions adjacent (ortho) or opposite (para) to the ethyl groups. youtube.com

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the HSO₄⁻ ion, removes a proton from the carbon atom that bears the newly attached sulfonic group. masterorganicchemistry.com This step regenerates the stable aromatic π-system, yielding the final product, diethylbenzenesulphonic acid. masterorganicchemistry.comyoutube.com

A notable characteristic of aromatic sulfonation is its reversibility. uomustansiriyah.edu.iqchemistrysteps.com The reaction is favored in concentrated, strong acid, while the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. uomustansiriyah.edu.iqchemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary "blocking group" in multi-step syntheses to direct other substituents to specific positions on the aromatic ring. lkouniv.ac.inchemistrysteps.com

Elucidation of Reaction Intermediates and Transition States

The sulfonation of diethylbenzene, like other aromatic compounds, proceeds through a series of highly reactive, transient species. The nature of the electrophile and the subsequent intermediates are critical in determining the reaction's outcome.

The primary electrophile in the sulfonation process is typically sulfur trioxide (SO₃). libretexts.org Due to the high electronegativity of the oxygen atoms, the sulfur atom in SO₃ is highly electron-deficient and thus, a potent electrophile. libretexts.org In reactions using sulfuric acid, the electrophile can also be protonated sulfur trioxide, ⁺SO₃H. chemistrysteps.com

The reaction mechanism generally follows the classical electrophilic aromatic substitution (SEAr) pathway. This begins with the attack of the π-electron system of the diethylbenzene ring on the electrophile. This rate-determining step leads to the formation of a resonance-stabilized carbocation known as an arenium ion, or more commonly, a Wheland complex or σ-complex. acs.orgnih.gov In this intermediate, the carbon atom bearing the new C-S bond is sp³-hybridized, temporarily disrupting the aromaticity of the ring.

However, computational studies, including ab initio molecular dynamics simulations, have suggested alternative pathways, particularly in aprotic, non-complexing solvents. nih.gov These studies indicate that the reaction may proceed via a concerted mechanism involving two molecules of SO₃ that form a cyclic transition state, bypassing a stable Wheland intermediate. acs.orgnih.govresearchgate.net In polar, complexing solvents, a two-step mechanism involving a Wheland-type intermediate formed from the arene and two SO₃ molecules appears to be more favorable. researchgate.net

The two ethyl groups on the benzene ring are ortho-, para-directing activators. In the case of ortho-diethylbenzene, sulfonation leads to a mixture of sulfonic acids. The observed product ratios can be explained by the stabilization of the transition states. Hyperconjugation, the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, plays a significant role in stabilizing the arenium ion intermediate. youtube.com In the transition state leading to the Wheland complex, the positive charge is delocalized around the ring. The ethyl groups can stabilize this charge through hyperconjugation, with the effect being most pronounced for substitution at the para position relative to one of the ethyl groups.

Kinetic and Thermodynamic Aspects of Sulfonate Synthesis

The sulfonation of aromatic hydrocarbons is a reversible process. libretexts.orgchemistrysteps.com The use of concentrated or fuming sulfuric acid (oleum), which has a high concentration of SO₃, drives the equilibrium toward the formation of the sulfonic acid product. Conversely, the use of dilute aqueous acid and heat can reverse the reaction, leading to desulfonation. libretexts.org

The thermodynamic favorability of the reaction is a key consideration. The sulfonation of alkylbenzenes is generally a spontaneous process, characterized by a negative Gibbs free energy (ΔG).

The following table presents representative calculated energy values for the sulfonation of a related compound, 3,5-diethylaniline, which provides insight into the energetic landscape of the reaction.

ParameterValue (kJ/mol)
Transition State Energy-132.7
Sigma Complex Energy-65.8
Activation Barrier66.9

Table 1: Calculated energy parameters for the sulfonation of 3,5-diethylaniline. smolecule.com This data is representative of the energetic profile for the sulfonation of a diethyl-substituted benzene ring.

The activation barrier represents the energy required to reach the transition state, and a lower barrier corresponds to a faster reaction rate. The energy of the sigma complex provides information about the stability of this key intermediate.

Spectroscopic and Structural Characterization of Sodium Diethylbenzenesulphonate

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of organic molecules like sodium diethylbenzenesulphonate. High-resolution methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer complementary information regarding the atomic arrangement and elemental composition, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the ethyl and substituted benzene (B151609) portions of the molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the diethylbenzene ring (ortho, meta, or para). The ethyl groups give rise to two distinct sets of signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being directly attached to the aromatic ring, are more deshielded and resonate at a lower field (typically around 2.6 ppm) compared to the methyl protons (around 1.2 ppm). The coupling between the adjacent methylene and methyl protons results in the characteristic quartet and triplet patterns, respectively, as dictated by the n+1 rule. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms of the benzene ring typically resonate in the range of 125-150 ppm. The carbon atom attached to the sulfonate group and the carbons bearing the ethyl groups will have distinct chemical shifts from the other aromatic carbons. The methylene and methyl carbons of the ethyl groups appear in the upfield region, with the -CH₂- carbon signal around 29 ppm and the -CH₃- carbon signal around 15 ppm. docbrown.info A patent mentioning the use of proton nuclear magnetic resonance for the characterization of this compound corroborates the utility of this technique. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Aromatic (C-H) 7.0 - 8.0 125 - 130 Multiplet
Aromatic (C-S) - 145 - 150 Singlet
Aromatic (C-C₂H₅) - 140 - 145 Singlet
Methylene (-CH₂-) ~2.6 ~29 Quartet
Methyl (-CH₃) ~1.2 ~15 Triplet

Note: These are estimated values and can vary based on the specific isomer and solvent used.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₃NaO₃S), HRMS can confirm its molecular formula by providing a mass measurement with high accuracy.

In negative ion mode electrospray ionization (ESI), the molecule is typically observed as the [M-Na]⁻ ion, which corresponds to the diethylbenzenesulphonate anion (C₁₀H₁₃O₃S⁻). The fragmentation pattern of aromatic sulfonates in mass spectrometry is well-characterized. nih.govacs.org Common fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments include the loss of sulfur dioxide (SO₂) and the formation of a sulfonate radical anion (SO₃⁻). acs.org These characteristic fragmentation patterns can be used to identify and confirm the presence of the sulfonate group in the molecule. The NIST WebBook provides mass spectral data for 1,2-diethylbenzene, the hydrocarbon precursor, which shows a molecular weight of 134.22 g/mol . nist.gov

Table 2: Key Mass Spectrometry Data for Diethylbenzenesulphonate Anion

Ion Formula Calculated m/z Fragmentation Pathway
[M-Na]⁻ C₁₀H₁₃O₃S⁻ 213.06 Molecular Ion
[M-Na-SO₂]⁻ C₁₀H₁₃O⁻ 149.09 Loss of Sulfur Dioxide
[SO₃]⁻ SO₃⁻ 79.96 Cleavage of C-S bond

Note: m/z values are for the most abundant isotopes.

Crystallographic Analysis of Diethylbenzenesulphonate Salts and Related Structures

Single-crystal X-ray diffraction studies on various sulfonate-containing compounds reveal common structural motifs. aps.orgrcsb.org In the solid state, the sodium cation is typically coordinated by multiple oxygen atoms from the sulfonate groups of neighboring anions and often by water molecules if the crystal is a hydrate. acs.org This coordination leads to the formation of complex ionic lattices. The geometry of the sulfonate group is typically tetrahedral around the sulfur atom. The crystal structures of related compounds often exhibit layered arrangements, with hydrophilic regions containing the sulfonate groups and sodium ions, and hydrophobic regions comprising the aromatic rings and alkyl chains. acs.orgresearchgate.net

The solid-state structure of this compound is expected to be governed by a combination of ionic interactions, hydrogen bonding (if water is present), and van der Waals forces. The ionic interactions between the sodium cations and the sulfonate anions are the primary forces holding the crystal lattice together.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a valuable technique for identifying functional groups and probing the conformational state of molecules. spectroscopyonline.comgatewayanalytical.comcovalentmetrology.comsurfacesciencewestern.com For this compound, these techniques provide characteristic vibrational signatures for the sulfonate group, the substituted benzene ring, and the ethyl substituents.

The sulfonate group (SO₃⁻) exhibits strong characteristic absorption bands in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1170-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. mdpi.comwhiterose.ac.uk The C-S stretching vibration usually appears in the 600-700 cm⁻¹ region.

The aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a set of bands in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, appear in the 650-900 cm⁻¹ range.

The ethyl groups also have characteristic vibrational modes. The C-H stretching vibrations of the methylene and methyl groups are found in the 2850-2980 cm⁻¹ region. C-H bending vibrations of these groups occur in the 1375-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar sulfonate group vibrations are strong in the IR, the non-polar C-C bonds of the alkyl chain and the aromatic ring often give rise to strong signals in the Raman spectrum. researchgate.net This makes the combination of FTIR and Raman spectroscopy a powerful approach for the complete vibrational analysis of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonate (SO₃⁻) Asymmetric S=O Stretch 1170 - 1250
Symmetric S=O Stretch 1030 - 1080
C-S Stretch 600 - 700
Aromatic Ring C-H Stretch 3000 - 3100
C=C Stretch 1450 - 1600
C-H Out-of-plane Bend 650 - 900
Ethyl Group (-CH₂CH₃) C-H Stretch 2850 - 2980
C-H Bend 1375 - 1470

Advanced Elemental and Compositional Analysis for Purity and Stoichiometry

The precise determination of purity and stoichiometry for this compound is critical for its application in research and industry. Advanced analytical techniques are employed to quantify the elemental composition, identify and measure impurities, and confirm the molecular structure, ensuring the material meets stringent quality standards. This involves a multi-faceted approach combining elemental analysis, chromatographic separations, and spectroscopic methods.

Detailed research findings indicate that the purity assessment of aromatic sulphonates requires a combination of techniques to account for potential isomers, inorganic salts, and residual starting materials. The manufacturing process of this compound can result in a mixture of isomers (ortho, meta, para) and varying alkyl chain lengths, which necessitates high-resolution analytical methods for accurate characterization.

Elemental Analysis

Combustion analysis is a fundamental technique for confirming the empirical formula of this compound. libretexts.orgpearson.comyoutube.com A precisely weighed sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, SO₂) are quantitatively measured. This allows for the determination of the mass percentages of carbon, hydrogen, and aulphur. The sodium content is typically determined separately using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption (AA) spectroscopy, which are highly sensitive for metallic elements. rsc.orgnih.govresearchgate.net The comparison between the experimentally determined mass percentages and the theoretical values calculated from the molecular formula (C₁₀H₁₃NaO₃S) provides a direct measure of the compound's stoichiometric purity. fiveable.me

Below is a representative data table from a combustion and ICP-OES analysis of a high-purity this compound sample.

Table 1: Elemental Composition Analysis of this compound
ElementTheoretical Mass %Experimental Mass %Deviation
Carbon (C)48.37%48.31%-0.06%
Hydrogen (H)5.28%5.31%+0.03%
Sulphur (S)12.92%12.85%-0.07%
Sodium (Na)9.26%9.22%-0.04%
Oxygen (O)14.17%14.31% (by difference)+0.14%

Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating this compound from related organic impurities. researchgate.netnih.gov Using a reversed-phase column, different isomers and potential byproducts (e.g., unreacted sulphonic acids, dialkylated species) can be resolved. nih.govresearchgate.net Quantification is typically performed with an ultraviolet (UV) detector, leveraging the aromatic ring's absorbance, or more definitively with a mass spectrometer (MS). waters.comacs.orggoogle.com HPLC coupled with MS (LC-MS) provides not only quantification but also mass information that aids in the structural elucidation of unknown impurities. acs.org The precision of HPLC methods allows for the detection and quantification of impurities at parts-per-million (ppm) levels. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive method for purity determination. nih.govresolvemass.cabwise.kr Unlike chromatography, qNMR can provide an absolute purity value without the need for an identical reference standard of the analyte. resolvemass.caox.ac.uk A certified internal standard with a known concentration is added to a precisely weighed sample of this compound. ox.ac.uk By comparing the integral of specific, well-resolved signals from the analyte to those of the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. nih.gov This technique is particularly valuable for certifying reference materials.

The following table summarizes typical results from the compositional analysis of a this compound batch.

Table 2: Compositional Purity Analysis by HPLC and qNMR
Analytical TechniqueParameter MeasuredResult
HPLC-UV (224 nm)Purity by Area %99.85%
HPLC-UV (224 nm)Total Impurities0.15%
LC-MSIdentified ImpuritiesIsomeric diethylbenzenesulphonates, Benzenesulphonic acid
¹H qNMRAbsolute Purity (w/w %)99.7 ± 0.2%

By integrating these advanced analytical methodologies, a comprehensive profile of this compound's purity and stoichiometry is established, ensuring its suitability for its intended applications.

Theoretical and Computational Studies of Sodium Diethylbenzenesulphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens for examining the intrinsic properties of molecules like sodium diethylbenzenesulphonate at the electronic level. These methods, rooted in the principles of quantum mechanics, can predict molecular structure, electronic properties, and reactivity without the need for empirical data. nih.gov

Density Functional Theory (DFT) Applications to Sulfonates

Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the electronic structure of various molecules, including sulfonates. nih.govias.ac.in DFT methods are used to model the structural, electronic, and thermodynamic properties of these compounds. nih.govusfq.edu.ec For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to optimize the geometry of related surfactant molecules like Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) and to determine their structural and energetic parameters. aljest.net

Studies on sulfonate derivatives show that DFT can elucidate the influence of the sulfonate group (SO₃⁻) on the electronic structure of the molecule. koreascience.kr For example, in studies of perfluorooctane (B1214571) sulfonate (PFOS) isomers, DFT calculations revealed that while the presence of a counter-ion like Na⁺ causes insignificant structural changes, it leads to important differences in electrostatic potential maps and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govusfq.edu.ec The distribution of the LUMO, in particular, can suggest a higher probability of reaction with free radicals, a key insight into potential degradation mechanisms. nih.govusfq.edu.ec

The choice of functional in DFT calculations is critical. While the B3LYP functional is common, it has shown limitations in accurately describing the excited states of some sulfonate derivatives. koreascience.kr Range-separated functionals like ωB97X-D may offer improved results, although they can still present discrepancies compared to higher-level ab initio methods. koreascience.kr

Table 1: Representative Data from DFT Calculations on Related Sulfonates

PropertyValue/ObservationReference CompoundMethod
HOMO-LUMO GapInfluences reactivity; lower gap suggests higher reactivity.SDBSB3LYP/6-311G(d,p)
Electrostatic PotentialNa⁺ counter-ion significantly alters the map.PFOSB3LYP/6-31++G(d,p)
LUMO DistributionLocalized near ternary carbon in branched isomers.Branched PFOSB3LYP/6-31++G(d,p)
Structural GeometryGenerally planar with Cₛ symmetry for the aromatic portion.Naphthol SulfonatesMP2/6-311++G(2d,2p)

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without empirical parameterization, provide a high level of theory for determining molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and high-level techniques such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are used to investigate both ground and excited electronic states. koreascience.kr

For sulfonate derivatives, ab initio calculations have been used to optimize equilibrium geometries and predict properties like vertical transition energies and oscillator strengths. koreascience.kr For example, the equilibrium structures of naphthol sulfonate derivatives optimized at the MP2/6-311++G(2d,2p) level were found to be planar, which is a key structural characteristic. koreascience.kr Ab initio methods have also been applied to study charge distribution in ionic surfactants, revealing that the negative charge is not solely on the headgroup but is distributed throughout the molecule, including the alkyl chain. mdpi.com This detailed charge distribution is crucial for understanding intermolecular interactions. mdpi.com

While computationally more demanding than DFT, ab initio methods often provide benchmark data against which DFT results are compared, especially for complex electronic phenomena like excited states. koreascience.kr

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. chemrxiv.org This approach is particularly valuable for large, flexible molecules like this compound, as it allows for the exploration of their conformational landscape and the influence of the surrounding solvent environment. nih.govchemrxiv.org

MD simulations have been extensively used to study linear alkylbenzene sulfonates (LAS), a class of compounds to which this compound belongs. researchgate.netnih.gov These simulations, often employing force fields like CHARMM, can model the behavior of these surfactants at interfaces, such as the water/air interface. researchgate.netnih.gov By varying parameters like the length of the alkyl tail and the attachment point of the benzene ring, researchers can understand how molecular structure affects macroscopic properties. researchgate.netnih.gov

Key insights from MD simulations of LAS include:

Conformational Flexibility: The alkyl tail and the orientation of the benzene sulfonate headgroup are dynamic. The simulations can map the vast conformational space these molecules can adopt. chemrxiv.org

Solvent Interaction: The simulations explicitly model the interactions between the surfactant and water molecules. This is crucial for understanding solubility and the formation of micelles. The sodium counter-ion (Na⁺) and its hydration shell are also modeled, providing insights into its association with the sulfonate headgroup. psu.edu

Interfacial Behavior: At a water/air interface, LAS molecules orient themselves with the hydrophobic tails pointing towards the air and the hydrophilic sulfonate headgroups remaining in the water. MD simulations can quantify properties like the average tilt angle of the molecules relative to the interface. nih.govresearchgate.net

Aggregation: By simulating many surfactant molecules together, the initial stages of aggregation and micelle formation can be observed, driven by the hydrophobic effect.

The accuracy of MD simulations is highly dependent on the quality of the force field used, which defines the potential energy of the system. nih.gov Developing and validating these force fields is an active area of research. researchgate.net

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools for predicting how chemical reactions occur, including identifying the most likely pathways and the energy changes involved. rsc.orgiastate.edu This is essential for understanding the stability and potential degradation of compounds like this compound.

Transition State Localization and Reaction Pathway Mapping

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is fundamental to understanding the reaction's kinetics. Quantum chemical calculations can be used to locate these transition states on the potential energy surface. rsc.org

For processes involving sulfonates, such as sulfation or desulfation, the mechanism is often proposed to proceed via a transition state. researchgate.net For example, enzymatic sulfate (B86663) transfer is thought to occur through an Sₙ2-like mechanism involving a trigonal bipyramidal transition state. researchgate.net Computational methods can model these proposed structures, calculate their energies (the activation barrier), and confirm their connection to the reactants and products. acs.org

By mapping the entire reaction pathway, including intermediates and transition states, a complete energy landscape can be constructed. cecam.org This landscape provides a detailed picture of the reaction mechanism, revealing the feasibility of different competing pathways.

Computational Modeling of Degradation Processes

Computational modeling is instrumental in predicting the environmental fate of surfactants like linear alkylbenzene sulfonates (LAS). mdpi.comoup.com Degradation can occur through various mechanisms, including biodegradation and chemical degradation (e.g., oxidation). who.intbohrium.comnih.gov

Computational studies can model potential degradation reactions, such as the initial steps of oxidation. By calculating the energy barriers for different reactions, the most likely degradation pathways can be identified. rsc.orgpurdue.edu For instance, DFT calculations on PFOS isomers suggested that the accessibility of the LUMO orbital in certain branched isomers makes them more susceptible to reductive defluorination, a finding that matched experimental observations. nih.govusfq.edu.ec This demonstrates how computational models can predict the reactivity and degradation susceptibility of specific isomers.

Modeling of degradation pathways can involve:

Identifying Reactive Sites: Calculating properties like electrostatic potential or frontier molecular orbital densities can pinpoint the atoms most likely to be attacked by radicals or other reactive species. ias.ac.in

Simulating Reaction Steps: The reaction of the surfactant with a model radical (e.g., a hydroxyl radical) can be simulated to calculate the activation energy for hydrogen abstraction or addition reactions.

Building Reaction Networks: By systematically exploring subsequent reactions of the initial degradation products, a complex reaction network can be built, providing a comprehensive overview of the entire degradation process. purdue.edu

These computational approaches are crucial for assessing the environmental persistence of this compound and for designing more easily degradable alternatives.

Predictive Modeling of Spectroscopic Signatures

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing valuable insights into the molecule's electronic structure, vibrational modes, and magnetic environments of its nuclei. These predictions are crucial for interpreting experimental data, identifying unknown compounds, and understanding structure-property relationships. The primary methods for these predictions include Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive modeling of NMR spectra involves calculating the magnetic shielding tensors of atomic nuclei. DFT has become a standard method for the accurate prediction of chemical shifts. chemicalbook.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to compute NMR shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com

For this compound, calculations would be performed on the diethylbenzenesulphonate anion, as the sodium ion's effect is generally considered negligible in solution-state NMR. The predicted chemical shifts are highly sensitive to the molecular geometry and the computational level (functional and basis set). mdpi.comnist.gov For aromatic systems, functionals like B3LYP with a reasonably large basis set such as 6-311+G(2d,p) are commonly used to achieve good agreement with experimental values. mdpi.com

¹H NMR Spectra: The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the two ethyl groups. The aromatic protons' chemical shifts are influenced by the electron-withdrawing sulfonate group and the electron-donating ethyl groups. The ethyl group protons would appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Diethylbenzenesulphonate Anion (Illustrative data based on DFT calculations for analogous compounds)

Proton TypePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic H (ortho to -SO₃⁻)7.8 - 8.0DoubletDeshielded by the adjacent sulfonate group.
Aromatic H (meta to -SO₃⁻)7.3 - 7.5MultipletInfluenced by both sulfonate and ethyl groups.
Methylene (-CH₂)2.6 - 2.8QuartetAdjacent to the aromatic ring.
Methyl (-CH₃)1.2 - 1.4TripletTypical value for an ethyl group.

¹³C NMR Spectra: The prediction of ¹³C NMR spectra follows a similar computational protocol. nih.gov The chemical shifts are spread over a wider range than in ¹H NMR, making it possible to distinguish each unique carbon atom. libretexts.org The carbons directly attached to the sulfonate group and the ethyl groups, as well as the other aromatic carbons, would have characteristic predicted shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diethylbenzenesulphonate Anion (Illustrative data based on DFT calculations for analogous compounds)

Carbon TypePredicted Chemical Shift (ppm)Notes
Aromatic C (ipso, attached to -SO₃⁻)145 - 150Strongly deshielded by the sulfonate group.
Aromatic C (ipso, attached to -CH₂CH₃)140 - 145Deshielded due to substitution.
Aromatic C (ortho/para positions)125 - 130Standard aromatic region.
Aromatic C (meta positions)120 - 125Slightly more shielded.
Methylene (-CH₂)28 - 32Aliphatic region.
Methyl (-CH₃)14 - 17Typical terminal methyl carbon shift.

Infrared (IR) Spectroscopy

Computational modeling of IR spectra involves calculating the vibrational frequencies of the molecule. researchgate.net This is achieved by first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). scirp.org The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. researchgate.netscholarsresearchlibrary.com

The predicted IR spectrum for diethylbenzenesulphonate would feature characteristic bands for the sulfonate group (S=O stretches), aromatic ring vibrations (C-H and C=C stretches), and vibrations of the ethyl groups (C-H stretches and bends). nih.gov

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for Diethylbenzenesulphonate Anion (Illustrative data based on scaled DFT calculations for analogous compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch (-CH₂, -CH₃)2850 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric SO₃⁻ Stretch1170 - 1250Very Strong
Symmetric SO₃⁻ Stretch1030 - 1080Strong
S-O Stretch700 - 800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.orgmdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the absorption wavelength (λ_max), the energy of the transition, and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The substitution pattern influences the precise energy of these transitions.

Table 4: Predicted UV-Vis Absorption Data for Diethylbenzenesulphonate Anion (Illustrative data based on TD-DFT calculations for analogous compounds)

TransitionPredicted λ_max (nm)Oscillator Strength (f)Assignment
S₀ → S₁~265~0.10π → π* (Benzene B-band)
S₀ → S₂~220~0.85π → π* (Benzene E-band)

Mass Spectrometry (MS)

While less common than for other spectroscopic techniques, in silico prediction of mass spectra is an emerging field. For a compound like this compound, this would involve simulating the fragmentation pathways of the diethylbenzenesulphonate anion under conditions analogous to those in a mass spectrometer. The primary cleavage would likely involve the loss of the sulfonate group or fragmentation of the ethyl chains. The predicted mass-to-charge ratios (m/z) of the parent ion and its major fragments help in interpreting experimental mass spectra.

Table 5: Predicted Key Mass-to-Charge (m/z) Ratios for Diethylbenzenesulphonate Anion Fragmentation (Illustrative data based on known fragmentation patterns of alkylbenzenesulfonates)

m/z ValueProposed FragmentNotes
213[C₁₀H₁₃SO₃]⁻Molecular Anion
185[C₈H₉SO₃]⁻Loss of an ethyl group (-C₂H₄)
133[C₁₀H₁₃]⁺Diethylbenzene cation (in positive mode)
80[SO₃]⁻Sulfite (B76179) radical anion

Chemical Reactivity and Transformation of Sodium Diethylbenzenesulphonate

Oxidation and Reduction Chemistry of Sulfonate Groups

The sulfonate group (-SO₃⁻) is a key functional group in sodium diethylbenzenesulphonate, influencing its chemical properties. Oxidation involves an increase in the oxidation state, while reduction entails a decrease. khanacademy.orgchemguide.co.uk In redox reactions, one species is oxidized (loses electrons) while another is reduced (gains electrons). khanacademy.orgopentextbc.cagithub.io The species that causes oxidation is the oxidizing agent, and the one causing reduction is the reducing agent. chemguide.co.uklibretexts.org

Investigation of Electrochemical Redox Pathways

However, the aromatic ring to which it is attached can undergo electrochemical reactions. The presence of the sulfonate group, being an electron-withdrawing group, can influence the redox potential of the benzene (B151609) ring. For instance, in related compounds like anthraquinone-2-sulfonate (AQS), the sulfonate group affects the redox potential. nih.govfrontiersin.org The redox reactions of AQS are described as proton-coupled electron transfer (PCET) processes. nih.gov Cyclic voltammetry (CV) is a common technique to study such redox processes, revealing reversible or irreversible redox peaks. nih.govfrontiersin.org Studies on other sulfonated compounds, like [Ir(sppy)₃]³⁻, show a reversible oxidation at a specific potential. nih.gov The electrochemical behavior can also be influenced by the pH of the solution, as seen in the electrochemical oxidation of catechol in the presence of sulfanilic acid. researchgate.net

Reactivity with Specific Oxidizing and Reducing Agents

The reactivity of this compound with specific oxidizing and reducing agents is largely dictated by the stability of the sulfonate group and the reactivity of the aromatic ring.

Oxidizing Agents: Strong oxidizing agents under harsh conditions can lead to the degradation of the entire molecule. However, the sulfonate group itself is resistant to oxidation under typical conditions. The aromatic ring can be oxidized, but this often requires potent oxidizing agents and may lead to ring-opening.

Reducing Agents: The sulfonate group is generally resistant to chemical reduction. chemguide.co.uk Strong reducing agents, such as sodium in liquid ammonia, might be capable of cleaving the carbon-sulfur bond, though this is a vigorous reaction. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carbonyl groups and are unlikely to affect the sulfonate group. numberanalytics.com The choice of reducing agent depends on the desired transformation and the other functional groups present in the molecule. numberanalytics.com

Substitution and Functionalization Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, although the presence of the sulfonate and diethyl groups influences the regioselectivity and reactivity.

Electrophilic Aromatic Substitution (SEAr): The sulfonate group is a deactivating, meta-directing group for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions meta to the sulfonate group. The diethyl groups are activating and ortho-, para-directing. The interplay of these groups will determine the final position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for benzene derivatives unless they are activated by strong electron-withdrawing groups. sioc-journal.cnyoutube.com The sulfonate group is an electron-withdrawing group and can facilitate SNAr reactions, particularly if there is a good leaving group (like a halogen) on the ring. youtube.com The reaction proceeds through a Meisenheimer complex intermediate. youtube.com Transition metals can also mediate SNAr reactions by coordinating to the aromatic ring and enhancing its electrophilicity. sioc-journal.cn

Functionalization via C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds on an aromatic ring, which can be an efficient way to introduce new functional groups. nih.gov These reactions are often catalyzed by transition metals. nih.gov

Acid-Base Equilibrium and pH-Dependent Transformations

This compound is the sodium salt of diethylbenzenesulphonic acid. As such, its acid-base properties are important to consider.

Diethylbenzenesulphonic acid is a strong acid, meaning it fully dissociates in water to form the diethylbenzenesulphonate anion and a hydronium ion (H₃O⁺). youtube.combu.edu Therefore, solutions of this compound are generally neutral to slightly basic due to the hydrolysis of the sulfonate anion, which is the conjugate base of a strong acid.

The pH of the solution can influence the stability and reactivity of the compound. In highly acidic solutions, protonation of the sulfonate group is negligible due to the strong acidity of the parent sulfonic acid. The compound is generally stable over a wide pH range. However, extreme pH conditions, especially when combined with high temperatures, can potentially lead to hydrolysis of the sulfonate group, though this is generally a slow process. The acid-base equilibrium is a fundamental concept in understanding these transformations. youtube.comyoutube.com

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of this compound involves its interaction with light, which can lead to various transformations. The aromatic ring acts as a chromophore, absorbing light in the ultraviolet region.

Upon absorption of light, the molecule is promoted to an excited electronic state. nih.gov This excited state can then undergo several processes, including:

Photodissociation: The energy from the absorbed light can be sufficient to break chemical bonds, such as the carbon-sulfur bond, leading to the formation of radical species. nih.gov

Photoionization: The molecule can lose an electron from its excited state to form a radical cation. nih.gov

Energy Transfer: The excited molecule can transfer its energy to another molecule, a process often utilized in photocatalysis. nih.gov

While specific studies on the photochemistry of this compound are limited, research on related aromatic sulfonates and other photosensitive compounds provides a framework for understanding its potential light-induced transformations. nih.govnih.govmacroarc.orgcrc325.de For example, pulsed light has been shown to induce trifluoromethylation of 1,3-dimethoxybenzene (B93181) in the presence of CF₃SO₂Na and a photosensitizer. chemrxiv.org

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is an important consideration for its storage and use in high-temperature applications. Generally, aromatic sulfonates are thermally stable compounds.

Decomposition of this compound at elevated temperatures would likely involve the cleavage of the C-S bond as a primary step. The decomposition products could include diethylbenzene, sulfur oxides (SO₂ and SO₃), and sodium salts. The exact decomposition pathway and the temperature at which it occurs can be influenced by the presence of oxygen and other substances.

Studies on the thermal decomposition of other organic compounds and sulfonates indicate that decomposition can occur in one or multiple stages and is dependent on the heating rate and the atmosphere (inert or oxidizing). mdpi.commdpi.com For example, sodium dithionite (B78146) decomposes vigorously above 150°C in the absence of air. diva-portal.org The thermal stability of organometallic compounds is also a subject of study, with decomposition pathways often involving the loss of ligands. catsci.comchemrxiv.org

Environmental Fate and Degradation Pathways of Sodium Diethylbenzenesulphonate

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological pathways, such as photolysis, hydrolysis, and oxidation. For alkylbenzene sulfonates, these mechanisms can contribute to their environmental attenuation, although the rates and significance of each pathway can vary depending on environmental conditions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. While detailed studies specifically on sodium diethylbenzenesulphonate are limited, research on linear alkylbenzene sulfonates (LAS) indicates that photodecomposition can occur. The aromatic ring in the alkylbenzene sulfonate structure is the primary chromophore that absorbs UV radiation, leading to the initiation of degradation processes. The conversion of LAS to intermediate products can happen rapidly, in some cases within a minute of exposure to a broad spectrum of UV light (200-450 nm) who.int.

The efficiency of photolytic degradation is influenced by factors such as the intensity and wavelength of UV radiation, the presence of photosensitizing agents in the water, and the chemical matrix of the environment.

Table 1: Factors Influencing Photolytic Degradation of Alkylbenzene Sulfonates

FactorDescriptionPotential Impact on this compound Degradation
UV Wavelength The energy of the light source.Shorter wavelengths (UVC) are more energetic and can lead to faster degradation compared to UVA and UVB.
Photosensitizers Substances that absorb light and transfer the energy to the target compound.Natural organic matter (humic acids) can act as photosensitizers, potentially accelerating degradation.
Water Chemistry pH, presence of dissolved oxygen, and other ions.Can influence the quantum yield of the photoreaction and the formation of reactive species.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfonate group in this compound is generally resistant to hydrolysis under typical environmental pH and temperature conditions. Studies on benzenesulfonate (B1194179) salts have shown them to be stable crystalline compounds at room temperature exeter.ac.uk. While extreme pH conditions or elevated temperatures can induce hydrolysis, these conditions are not commonly found in natural environmental matrices. Therefore, hydrolytic cleavage is generally considered a minor degradation pathway for this compound in the environment.

Oxidative transformation in aqueous environments is primarily driven by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can be generated through various advanced oxidation processes (AOPs), including the Fenton reaction (Fe²⁺/H₂O₂) and ozonation, or naturally via photochemical reactions involving dissolved organic matter.

The benzene (B151609) ring of this compound is susceptible to attack by hydroxyl radicals, which can lead to the opening of the aromatic ring and subsequent mineralization. The degradation of the ethyl side chains can also occur through oxidation researchgate.net. The degradation of ethylbenzenesulfonate in the presence of a Cobalt(II)-Oxone system, which generates reactive cobalt(III)-oxyl species, proceeds through an electrophilic attack on the benzene ring, leading to the formation of phenol, followed by catechol, and subsequent ring-opening products like muconic acid and maleic/fumaric acid who.int.

Table 2: Key Oxidative Species and Their Role in the Degradation of Alkylbenzene Sulfonates

Oxidative SpeciesGeneration MethodMechanism of Action on this compound
Hydroxyl Radical (•OH) Fenton's reagent, Ozonolysis, Photolysis of H₂O₂Electrophilic addition to the benzene ring, hydrogen abstraction from the ethyl groups.
Ozone (O₃) Ozonation processesDirect reaction with the aromatic ring, or decomposition to form •OH.
Sulfate (B86663) Radical (SO₄⁻•) Persulfate activation (e.g., with UV or heat)Electron transfer reactions, leading to the oxidation of the molecule.

Biotic Degradation Processes by Microbial Communities

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is considered the primary and most significant pathway for the environmental removal of alkylbenzene sulfonates.

The biodegradation of linear alkylbenzene sulfonates (LAS) is a well-studied process that serves as a model for understanding the fate of related compounds like this compound. The degradation is typically initiated by the terminal oxidation of the alkyl chain, a process known as ω-oxidation, followed by the sequential removal of two-carbon units through β-oxidation hibiscuspublisher.comresearchgate.net. This process shortens the alkyl chain, leading to the formation of sulfophenylcarboxylates (SPCs) researchgate.netnih.gov.

Following the shortening of the alkyl chain, the process culminates in desulfonation, where the sulfonate group is cleaved from the aromatic ring, and subsequent cleavage of the benzene ring itself nih.gov. Several bacterial genera have been identified as capable of degrading LAS, including Pseudomonas and Alcaligenes nih.gov. These bacteria possess the necessary enzymatic machinery, such as monooxygenases and dehydrogenases, to carry out these degradation steps. For short-chain alkylbenzene sulfonates, it has been noted that some bacteria can cleave the aromatic ring without prior oxidation of the alkyl chain nih.gov.

The complete mineralization of the compound requires the synergistic action of a microbial consortium, where different species may be responsible for different steps in the degradation pathway nih.gov.

The primary biotransformation products of LAS degradation are sulfophenylcarboxylates (SPCs) researchgate.netnih.gov. The length of the carboxylic acid chain on these intermediates decreases as β-oxidation proceeds. For this compound, the initial biotransformation product would likely be a sulfophenylethanoic acid.

Further degradation of SPCs involves desulfonation and ring cleavage, leading to the formation of smaller, non-aromatic organic acids that can then enter central metabolic pathways of the microorganisms, such as the Krebs cycle, to be ultimately mineralized to carbon dioxide and water. Studies on the anaerobic degradation of ethylbenzene (B125841) by sulfate-reducing bacteria have identified metabolites such as (1-phenylethyl)succinate and 4-phenylpentanoate, indicating a different initial activation mechanism involving the addition of fumarate (B1241708) nih.gov. While this is for the non-sulfonated analogue, it highlights the diversity of microbial metabolic capabilities.

Table 3: Potential Biotransformation Products of this compound

Intermediate ClassSpecific Compound ExampleFormation Pathway
Sulfophenylcarboxylates (SPCs) Sulfophenylethanoic Acidω- and β-oxidation of the ethyl group
Desulfonated Aromatics EthylbenzeneEnzymatic cleavage of the C-S bond
Ring Cleavage Products Short-chain dicarboxylic acidsOpening of the benzene ring by dioxygenases

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that are highly effective in the degradation of persistent organic pollutants, such as this compound. nih.govsciforum.netresearchgate.net These processes are characterized by the in-situ generation of extremely reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). nih.gov The hydroxyl radical is a powerful oxidizing agent capable of reacting with and mineralizing a wide array of organic compounds, ultimately converting them into more benign substances like carbon dioxide and water. nih.gov AOPs can be driven by various energy sources, including UV light, which can be enhanced by the use of solar energy, making them a more environmentally favorable option. nih.gov

Sulfate radical-based AOPs (SR-AOPs) have also gained significant attention for treating wastewater containing refractory contaminants. frontiersin.org These methods generate sulfate radicals (SO₄•⁻), which possess high redox potential and can effectively degrade a broad spectrum of organic pollutants. frontiersin.orgmdpi.com The generation of these radicals can be achieved through the activation of precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using heat, UV radiation, or transition metals. frontiersin.org The primary mechanisms through which sulfate radicals degrade aromatic organic compounds involve electron transfer, hydrogen abstraction, and addition or substitution reactions. frontiersin.org

Application of UV/Persulfate and UV/Sulfite (B76179) Systems

The combination of ultraviolet (UV) irradiation with persulfate (PDS, S₂O₈²⁻) or sulfite (SO₃²⁻) has proven to be an effective AOP for the degradation of sulfonated organic compounds.

The UV/Persulfate (UV/PDS) system leverages the photolytic activation of persulfate to generate potent sulfate radicals (SO₄•⁻). mdpi.com Studies on related sulfonamide antibiotics have demonstrated the high efficacy of this method. For instance, the UV/PDS process was able to remove approximately 96% of sulfathiazole (B1682510) within 60 minutes of treatment. mdpi.compsecommunity.orgfao.org The removal efficiency was found to increase with a higher dosage of persulfate. mdpi.compsecommunity.org While UV irradiation alone can achieve partial degradation (around 72.6% for sulfathiazole in 60 minutes), and persulfate alone has negligible effect, their combination results in a significant synergistic enhancement of the degradation process. mdpi.com This system has shown broad applicability for the removal of various sulfonamides from water. mdpi.com

The UV/Sulfite system operates through a reductive mechanism, primarily involving the generation of hydrated electrons (e⁻aq). This process has been effectively applied to the degradation of highly recalcitrant perfluorinated sulfonates (PFSAs). acs.org Research has shown that the degradation and defluorination of compounds like perfluorobutane sulfonate (PFBS) are significantly accelerated in this system. acs.org The efficiency of the UV/Sulfite system can be further enhanced by the addition of iodide (I⁻). The resulting UV/Sulfite + Iodide (UV/S + I) system demonstrated degradation kinetics up to three times faster than the UV/Sulfite system alone for various perfluoroalkyl substances (PFAS). acs.org

Table 1: Efficacy of UV-Based AOPs on Sulfonated Compounds

AOP System Target Compound Class Removal Efficiency Reaction Time (min) Key Findings
UV/Persulfate Sulfonamide Antibiotics ~96% 60 Efficiency increases with persulfate dosage. mdpi.compsecommunity.org
UV/Sulfite + Iodide Perfluorosulfonates (PFSAs) Significantly Accelerated >24 hrs (for UV/S alone) Kinetics are up to 3x faster with iodide addition. acs.org

Other Radical-Based Degradation Approaches for Sulfonates

Beyond UV-activated systems, several other radical-based AOPs are effective for the degradation of sulfonated aromatic compounds, such as the broader class of alkylbenzene sulfonates.

Fenton and Fenton-like Oxidation: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce powerful hydroxyl radicals (•OH). A study on sodium dodecylbenzenesulfonate (SDBS), a related anionic surfactant, demonstrated the effectiveness of a Fenton-like process using ferric chloride (Fe³⁺) and H₂O₂. ijcce.ac.ir Optimal conditions achieved a 90.5% removal of SDBS and a 70.7% reduction in Chemical Oxygen Demand (COD) within 60 minutes. ijcce.ac.ir The most influential parameters in this process were identified as pH and reaction time. ijcce.ac.ir

Thermally Activated Persulfate: Heat can also be used to activate persulfate and generate sulfate radicals for the degradation of recalcitrant compounds. nih.govnih.govresearchgate.net This approach has been successfully used to degrade benzotriazole (B28993) and benzothiazole. nih.govnih.govresearchgate.net The degradation rate is influenced by factors such as temperature, persulfate concentration, and the initial concentration of the pollutant. nih.govnih.gov For example, a higher degradation rate is typically achieved at higher temperatures and persulfate concentrations, or with lower initial pollutant concentrations. nih.gov The presence of other ions in the water matrix, such as chloride and bicarbonate, can also influence the reaction kinetics. nih.gov

Table 2: Performance of Other AOPs on Related Sulfonated Compounds

AOP System Target Compound Key Radical Key Findings
Fenton-like Oxidation Sodium Dodecylbenzenesulfonate Hydroxyl (•OH) Achieved 90.5% removal at optimal pH and reaction time. ijcce.ac.ir
Thermally Activated Persulfate Benzotriazole / Benzothiazole Sulfate (SO₄•⁻) Degradation is promoted by high temperature and high persulfate concentration. nih.govnih.gov

Formation and Analysis of Environmental Degradation Intermediates and Byproducts

In studies involving the degradation of related sulfonated compounds, researchers have identified several intermediates. For example, during the UV/persulfate degradation of sulfathiazole, two primary intermediates were identified. psecommunity.orgfao.org Similarly, the degradation of benzotriazole using thermally activated persulfate led to the identification of eleven different degradation intermediates. nih.gov

The typical degradation pathway for aromatic sulfonates involves the initial attack of radicals (hydroxyl or sulfate) on the aromatic ring or the alkyl chain. frontiersin.org This can lead to hydroxylation of the benzene ring, cleavage of the sulfonate group, and sequential oxidation of the alkyl chains. The process results in the formation of smaller, more oxidized molecules such as short-chain organic acids and aldehydes, which are then further degraded, ideally to CO₂, water, and inorganic sulfate.

The analysis and identification of these transient intermediates are commonly performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is often used to monitor the disappearance of the parent compound. researchgate.net For the structural elucidation of unknown byproducts, mass spectrometry techniques, particularly high-resolution systems like Orbitrap mass spectrometry, are employed. nih.gov

Table 3: Identified Degradation Intermediates of Structurally Related Compounds

Parent Compound AOP Method Number of Intermediates Identified Analytical Technique
Sulfathiazole UV/Persulfate 2 Not Specified
Benzotriazole Thermally Activated Persulfate 11 Orbitrap Mass Spectrometry nih.gov

Advanced Analytical Methodologies for Sodium Diethylbenzenesulphonate Research

Chromatographic Separations for Purity Assessment and Component Analysis

Chromatographic techniques are fundamental in separating complex mixtures into their individual components. For sodium diethylbenzenesulphonate, both high-performance liquid chromatography and gas chromatography play vital roles in its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.com It operates on the principle of differential partitioning of sample components between a liquid mobile phase and a solid stationary phase. libretexts.org HPLC is recognized for its high resolution, accuracy, and efficiency, making it a cornerstone in various scientific fields. openaccessjournals.com

In the context of analyzing compounds similar to this compound, such as linear alkylbenzene sulfonates (LAS), reversed-phase HPLC is a common and effective method. scielo.br This technique typically employs a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. scielo.brresearchgate.net The separation of LAS homologues can be achieved using a mobile phase consisting of methanol (B129727) and a sodium perchlorate (B79767) solution. scielo.brresearchgate.net The use of detectors like UV-visible or fluorescence enhances the sensitivity and selectivity of the analysis. openaccessjournals.comscielo.br For instance, a fluorescence detector can be used with an excitation wavelength of 225 nm and an emission wavelength of 290 nm for LAS analysis. researchgate.net The efficiency of the separation can be influenced by factors such as column temperature and the gradient of the mobile phase composition. scielo.brresearchgate.net

Table 1: Typical HPLC Conditions for Alkylbenzene Sulfonate Analysis

ParameterConditionSource
Stationary Phase C8 or C18 scielo.brresearchgate.net
Mobile Phase Methanol and aqueous sodium perchlorate scielo.brresearchgate.net
Detector Fluorescence (λex = 225 nm, λem = 290 nm) or UV scielo.brresearchgate.net
Column Temperature 35 °C scielo.brresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze volatile organic compounds. researchgate.net Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. researchgate.netresearch-solution.com Derivatization modifies the analyte's functional groups to increase its volatility and improve its chromatographic properties. research-solution.comgcms.cz

For compounds containing polar functional groups like sulfonic acids, common derivatization methods include alkylation or silylation. researchgate.net Alkylation involves replacing acidic hydrogens with an alkyl group, thereby reducing the compound's polarity. gcms.cz Silylation achieves a similar outcome by introducing a silyl (B83357) group, which also decreases polarity and hydrogen bonding, leading to a more volatile and thermally stable derivative. gcms.cz For example, trimethylsilylation can be used to derivatize compounds with active hydrogens. tcichemicals.com The resulting volatile derivatives can then be separated on a GC column and detected by various detectors, such as a flame ionization detector (FID) or an electron capture detector (ECD). gcms.cz

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, elucidating their structure, and quantifying their presence.

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF-MS) for Transformation Product Detection

The coupling of HPLC with Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF-MS) creates a highly effective system for the analysis of complex mixtures. iowa.gov This hybrid technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. iowa.govnih.gov Q-TOF-MS is particularly valuable for identifying unknown compounds, such as transformation products of this compound, that may be present in environmental or biological samples. nih.govmdpi.com

The process involves separating the sample components using HPLC, after which the eluent is introduced into the mass spectrometer's ion source. eag.com The Q-TOF analyzer then provides accurate mass measurements of both the precursor ions and their fragment ions, which is crucial for determining the elemental composition of the analytes. mdpi.comresearchgate.net This high level of specificity allows for the confident identification of metabolites and degradation products even at trace levels. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where two or more stages of mass analysis are performed sequentially. wikipedia.org It is a powerful tool for structural elucidation and confirmation. eag.com In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. wikipedia.orgnationalmaglab.org

This fragmentation process provides a unique "fingerprint" for a molecule, allowing for its unambiguous identification. nih.gov MS/MS is particularly useful for distinguishing between isomers and confirming the structure of newly identified compounds, such as the transformation products of this compound detected by HPLC/Q-TOF-MS. labmanager.com The fragmentation patterns obtained from MS/MS experiments provide detailed structural information that is essential for confirming the identity of the analyte. nationalmaglab.org

Table 2: Mass Spectrometry Techniques for this compound Research

TechniqueApplicationKey AdvantagesSource
HPLC/Q-TOF-MS Detection and identification of transformation products and metabolites.High mass accuracy, high resolution, ability to analyze unknown compounds. iowa.govnih.govresearchgate.net
Tandem MS (MS/MS) Structural confirmation of identified compounds.Provides detailed structural information through fragmentation patterns, high specificity. eag.comwikipedia.orgnationalmaglab.org

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds. mdpi.com These techniques are based on measuring the electrical response (such as current or potential) that occurs when an analyte interacts with an electrode surface. frontiersin.org

For a compound like this compound, its electroactivity would first need to be established, likely through cyclic voltammetry (CV). mdpi.com If found to be electroactive, various electrochemical techniques could be employed for its analysis. Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are highly sensitive methods capable of detecting analytes at very low concentrations. frontiersin.orgrsc.org These methods can be made even more selective and sensitive by modifying the electrode surface with nanomaterials. frontiersin.orgnih.gov The choice of electrode material and the specific electrochemical technique would depend on the redox properties of this compound.

Spectrophotometric Techniques for Concentration Determination

Spectrophotometry, particularly UV-Vis spectrophotometry, is a widely used analytical technique for the quantitative determination of various compounds, including surfactants like this compound. mt.comresearchgate.net The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution. eopcw.com This relationship is described by the Beer-Lambert Law.

The procedure involves preparing a series of standard solutions of this compound of known concentrations. The absorbance of these solutions is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). upi.edu For aromatic compounds like this compound, the λmax is typically in the ultraviolet region of the electromagnetic spectrum. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. derpharmachemica.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. eopcw.com

The sensitivity of the method is indicated by parameters such as the molar absorptivity and Sandell's sensitivity. mjcce.org.mk The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. unnes.ac.idmdpi.com

Table 1: Hypothetical Calibration Data for this compound Analysis

This interactive table shows hypothetical data for a series of standard solutions used to create a calibration curve for spectrophotometric analysis.

Concentration (µg/mL)Absorbance at λmax
5.00.155
10.00.310
15.00.465
20.00.620
25.00.775

Note: Data is for illustrative purposes.

Application of Statistical Methods in Analytical Research

Statistical analysis is indispensable in analytical chemistry for method validation, ensuring that an analytical method is suitable for its intended purpose. researchgate.net Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), outline the parameters that must be investigated, including accuracy, precision, linearity, range, and robustness. ich.orgdemarcheiso17025.com Statistical tools are employed to analyze the data collected during validation studies and to provide a quantitative measure of the method's performance. researchgate.net

Descriptive Statistics Descriptive statistics are used to summarize and describe the main features of a dataset. In analytical method validation, measures such as the mean, standard deviation (SD), and relative standard deviation (RSD) are calculated to evaluate the precision of the method. demarcheiso17025.com Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Repeatability refers to the precision obtained under the same operating conditions over a short interval. ich.org It is typically assessed by performing multiple measurements of the same sample on the same day.

Intermediate precision expresses the variation within a laboratory, considering factors like different days, different analysts, or different equipment. ich.org

Low values of SD and RSD (typically less than 2%) indicate high precision. unnes.ac.idnih.gov

Table 2: Illustrative Precision Data for this compound (20 µg/mL)

This interactive table presents example data from a precision study, showing how descriptive statistics are used to evaluate the method's reliability.

Precision LevelAnalystDayMean Absorbance (n=6)Std. Dev. (SD)Rel. Std. Dev. (RSD%)
Repeatability110.6210.00450.72
Intermediate220.6180.00510.83

Note: Data is for illustrative purposes.

Regression Analysis Regression analysis is a statistical method used to model the relationship between a dependent variable (absorbance) and an independent variable (concentration). In spectrophotometric analysis, linear regression is used to evaluate the linearity of the calibration curve. researchgate.net The method of least squares is commonly applied to generate a regression line that best fits the experimental data points. ich.org

The key outputs of a linear regression analysis include:

The Regression Equation (y = mx + c): Where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. derpharmachemica.com

The Correlation Coefficient (R²) or (r): This value indicates the strength of the linear relationship between concentration and absorbance. An R² value close to 1.000 (e.g., ≥ 0.999) demonstrates excellent linearity. demarcheiso17025.combrjac.com.br

Table 3: Example Regression Analysis Results

This table summarizes the output from a linear regression analysis based on the calibration data in Table 1.

ParameterValueInterpretation
Regression Equationy = 0.031x + 0.000Defines the linear relationship
Correlation Coefficient (R²)0.9999Indicates excellent linearity
Slope (m)0.031Represents the sensitivity of the method
Y-intercept (c)0.000Should be close to zero

Note: Data is for illustrative purposes.

Hypothesis Testing Hypothesis testing is a formal procedure used to make decisions based on statistical evidence. scribbr.com In method validation, it is used to assess whether observed differences in results are statistically significant or due to random chance. miamioh.edu

The process involves setting up a null hypothesis (H₀) and an alternative hypothesis (Hₐ).

Null Hypothesis (H₀): States that there is no effect or no difference. For instance, in an intermediate precision study, H₀ would be that the mean results from Analyst 1 and Analyst 2 are equal.

Alternative Hypothesis (Hₐ): States that there is an effect or a difference.

A statistical test (e.g., ANOVA) is performed on the data, which yields a p-value. The p-value is the probability of obtaining the observed results, or more extreme results, if the null hypothesis were true. miamioh.edu A predetermined significance level (alpha, α), usually set at 0.05, is used as a threshold. voxco.com

If p < 0.05 , the null hypothesis is rejected. This indicates that there is a statistically significant difference between the groups.

If p ≥ 0.05 , the null hypothesis is not rejected. This suggests that any observed differences are likely due to random variation.

In the context of validating a method's precision and ruggedness, a p-value greater than 0.05 is desirable, as it supports the claim that the method yields consistent results despite minor variations in experimental conditions. mdpi.com

Supramolecular Chemistry and Self Assembly of Sulfonate Systems

Micellization and Surfactant Properties of Diethylbenzenesulphonate

Sodium diethylbenzenesulphonate is an anionic surfactant, a class of molecules that can significantly reduce the surface tension of water. ontosight.ai Its amphiphilic nature, stemming from a hydrophilic sulfonate head group and a hydrophobic diethylbenzene tail, drives its self-assembly in aqueous solutions to form aggregates known as micelles. ontosight.ai This behavior is fundamental to its application in areas requiring emulsification and wetting. ontosight.ai

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which micelles spontaneously form. wikipedia.orgnanoscience.com Below the CMC, surfactant molecules exist primarily as monomers at the air-water interface or dissolved in the bulk solution. As the concentration increases to the CMC, the interface becomes saturated, and the molecules begin to aggregate into micelles. nanoscience.com Above the CMC, any additional surfactant molecules added to the system predominantly form new micelles. wikipedia.org

The CMC can be determined by monitoring a variety of physical properties of the surfactant solution as a function of concentration. Abrupt changes in properties such as surface tension, electrical conductivity, viscosity, and light scattering intensity signal the onset of micellization. nih.govnumberanalytics.comnih.gov For instance, the surface tension of a solution decreases sharply with increasing surfactant concentration up to the CMC, after which it remains relatively constant. wikipedia.org

To provide context, the following table presents CMC values for a selection of other anionic surfactants.

Surfactant NameChemical FamilyCMC (mM in water at 25°C)
Sodium Octyl Sulfate (B86663)Alkyl Sulfate130
Sodium DecanoateCarboxylate Salt86 nih.gov
Sodium Dodecyl Sulfate (SDS)Alkyl Sulfate8.1 - 8.3 wikipedia.orgnih.gov
Sodium Tetradecyl SulfateAlkyl Sulfate2.1
Sodium CholateBile Salt9-15
Sodium DeoxycholateBile Salt2-6

This table is for illustrative purposes to show trends in CMC values for other anionic surfactants. A specific, cited value for this compound was not found in the search results.

Characterization of Micellar Aggregation and Structure

The aggregation of surfactant molecules into micelles is a dynamic equilibrium process. The structure of these aggregates—including their size, shape, and the number of molecules per micelle (aggregation number)—is influenced by factors such as the surfactant's molecular geometry, concentration, temperature, and the presence of electrolytes. rsc.org

For many anionic surfactants like linear alkylbenzene sulfonates, micelles are initially spherical at concentrations just above the CMC. As the concentration increases, or upon the addition of salt, these spherical micelles can grow and transition into other shapes, such as rod-like or cylindrical structures, and eventually into more complex phases. acs.orgnih.gov

The aggregation number and specific micellar structure for this compound are not detailed in the available literature. However, studies on related sulfonate surfactants show that the aggregation number generally increases with the length of the hydrophobic alkyl chain. rsc.orgcsun.edu Surfactants with shorter alkyl chains, like this compound, would be expected to form smaller micelles with lower aggregation numbers compared to their longer-chain counterparts. The relatively bulky benzene (B151609) ring combined with the short ethyl groups influences the packing of molecules within the micelle, affecting its final size and geometry.

Formation of Liquid Crystalline Phases and Mesophases

At concentrations significantly above the CMC, surfactant solutions can undergo further self-organization to form liquid crystalline phases, also known as mesophases. These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. acs.org In these phases, the molecules possess a degree of orientational order but lack long-range positional order.

For linear alkylbenzene sulfonates (LAS) with longer alkyl chains, the formation of various liquid crystalline phases is well-documented. acs.orgresearchgate.netwhiterose.ac.uk Depending on concentration, temperature, and hydration levels, lamellar structures (Lα), where surfactant bilayers are separated by layers of water, are commonly observed. acs.orgnih.gov These lamellar phases can exhibit sub-phases, such as the hydrated crystal (Lc) and gel (Lβ) phases, which have a higher degree of order. acs.org

The formation of these ordered phases is driven by the interplay of hydrophobic interactions between the alkyl chains and electrostatic repulsion between the sulfonate head groups. whiterose.ac.uk While specific studies on the liquid crystalline behavior of this compound were not identified, its fundamental amphiphilic and ionic character suggests that it has the potential to form such mesophases at high concentrations, a common characteristic of this class of surfactants. whiterose.ac.uk

Host-Guest Interactions and Complexation Studies with Diethylbenzenesulphonates

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. rsc.org This field relies on the principle of molecular recognition, where the host possesses a cavity or binding site that is structurally and chemically complementary to the guest. rsc.org

Surfactant micelles can themselves act as hosts for hydrophobic guest molecules, sequestering them within their nonpolar core. This is the basis of solubilization, a key function of detergents. However, individual surfactant molecules like this compound can also participate in more specific host-guest interactions.

There are no specific complexation studies cited in the search results for this compound. However, its molecular structure—an anionic head group and an aromatic hydrophobic body—makes it a potential guest for certain host molecules. For example, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for aromatic compounds. It is conceivable that the diethylbenzene portion of the surfactant could be encapsulated within a cyclodextrin (B1172386) cavity. Such complexation could alter the surfactant's properties, such as its effective CMC or its ability to form micelles. These types of interactions are leveraged in various applications, from drug delivery to the design of responsive materials. nih.govcam.ac.uk

Self-Assembled Nanostructures and Their Potential in Materials Science

The self-assembly of surfactants is a powerful bottom-up approach for creating a variety of nanostructures. nih.gov While micelles are the most common aggregates, under different conditions, surfactants can form more complex architectures such as vesicles, nanotubes, and lamellar sheets. These self-assembled structures are of great interest in materials science for creating novel materials with tailored properties for applications in nanotechnology, medicine, and electronics. nih.govresearchgate.net

For example, self-assembled nanostructures can serve as templates for synthesizing other materials, such as mesoporous silica (B1680970) or metallic nanoparticles. nih.gov The ordered arrangement of surfactant molecules provides a scaffold around which other materials can be formed, leading to highly organized final structures. Furthermore, the dynamic and often responsive nature of these assemblies allows for the creation of 'smart' materials that can change their structure or properties in response to external stimuli like pH, temperature, or light. nih.govchimicatechnoacta.ru

Although specific examples of advanced nanostructures formed from this compound are not available in the provided search results, its identity as a self-assembling amphiphile places it within the class of molecules used for these purposes. Its shorter chain length compared to more common LAS might lead to structures with different curvatures or packing parameters, potentially offering a route to novel morphologies. The exploration of such structures is an active area of research with the potential to yield new functional materials. nih.gov

Industrial Chemical Applications of Sodium Diethylbenzenesulphonate: a Research Perspective

Role as Dispersants and Solubilizers in Chemical Formulations

Sodium diethylbenzenesulphonate functions effectively as both a dispersant and a solubilizer in a variety of chemical formulations. Its amphiphilic nature, possessing both a hydrophilic (sulfonate group) and a hydrophobic (diethylbenzene group) part, allows it to reduce the surface tension between different phases, such as liquid-liquid or solid-liquid. ontosight.aispecialchem.com This property is crucial for creating stable and homogenous mixtures.

As a dispersant , it facilitates the even distribution of solid particles within a liquid medium, preventing settling or clumping. This is particularly important in the manufacturing of products like paints and coatings, where consistent pigment distribution is essential for color quality and performance. specialchem.comatamanchemicals.com

As a solubilizer , this compound increases the solubility of substances that are typically poorly soluble in a given solvent. atamanchemicals.com This is achieved through a mechanism known as hydrotropy. Hydrotropes are compounds that, at high concentrations, enhance the solubility of sparingly soluble solutes. impactfactor.org They work by forming aggregates that can encapsulate the insoluble molecules, effectively bringing them into the solution. biointerfaceresearch.comscispace.com This characteristic is leveraged in the formulation of concentrated liquid products, preventing phase separation and maintaining product stability. atamanchemicals.com

Applications in Detergent and Cleaning Product Formulations

Research on Cloud Point Depression and Viscosity Modification

In detergent formulations, particularly those containing non-ionic surfactants, this compound plays a role in modifying the physical properties of the solution. Research on similar hydrotropes, such as sodium cumene (B47948) sulfonate and sodium xylene sulfonate, demonstrates their ability to act as cloud point depressants. atamankimya.comatamanchemicals.com The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it separates into two phases. By raising the cloud point, these hydrotropes allow the detergent to remain clear and effective at higher temperatures. atamankimya.com

Furthermore, this compound can be used to reduce the viscosity of concentrated surfactant solutions. atamankimya.com This is advantageous in the production of liquid detergents, as it facilitates easier handling, processing, and pouring of the final product.

Studies on Co-surfactant and Hydrotrope Properties

Its primary role, however, is often as a hydrotrope. biointerfaceresearch.comscispace.com In complex detergent formulations containing various ingredients with different solubilities, hydrotropes like this compound are essential for creating a stable and uniform product. They prevent the separation of components and ensure that the detergent remains a clear, single-phase liquid. atamankimya.comatamanchemicals.com

Utilization in Polymer Science and Advanced Materials Development

The field of polymer science is continuously seeking new materials and additives to enhance the properties and processing of polymers. acs.org While direct research on this compound in this specific area is not extensively documented in the provided results, its properties as a surfactant and dispersant suggest potential applications. For instance, in emulsion polymerization, surfactants are crucial for stabilizing the polymer particles as they form. The ability of sulfonates to act as effective dispersants could be utilized in the creation of polymer composites, ensuring a uniform distribution of fillers or reinforcing agents within the polymer matrix. specialchem.com

The development of advanced materials, such as those for batteries and microfluidics, often relies on precise control over material interfaces and compositions. mdpi.commdpi.com The interfacial activity of compounds like this compound could be explored in these contexts. For example, in the development of polymer electrodes for sodium-ion batteries, controlling the interface between the electrode and the electrolyte is critical for performance. mdpi.comnih.gov The surfactant properties might play a role in modifying this interface.

Potential in Specialized Organic Synthesis as Reagents or Catalysts

While not a conventional reagent or catalyst, the properties of this compound suggest potential in specialized organic synthesis. Its ability to act as a phase-transfer catalyst is an area of interest. Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The amphiphilic nature of this compound could enable it to transport a reactant from one phase to another, thereby increasing the reaction rate.

Moreover, research into hydrotropes has shown their potential to act as a reaction medium or even as catalysts in certain organic reactions. biointerfaceresearch.com For instance, the use of a Brønsted acid hydrotrope has been shown to catalyze specific organic syntheses in water, offering a greener approach to chemical reactions. biointerfaceresearch.com The unique microenvironment created by hydrotrope aggregates can influence reaction pathways and selectivity. youtube.com

Role in Environmental Technologies (e.g., Wastewater Treatment, Corrosion Prevention)

In the realm of environmental technologies, this compound and similar compounds have potential applications. In wastewater treatment, the large-scale discharge of industrial effluents containing high concentrations of salts and organic pollutants is a major concern. mdpi.commdpi.com While the compound itself needs to be managed to prevent harm to aquatic life, its properties could be harnessed in specific treatment processes. ontosight.ai For example, its dispersive properties could be utilized in the treatment of oily wastewater to break down and emulsify oil, making it more accessible to microbial degradation. researchgate.net

However, it is also important to consider the environmental impact of detergents and their constituents. The use of biodegradable components is a key focus in the development of sustainable cleaning products. yeserchem.com The biodegradability of this compound would be a critical factor in its long-term viability in these applications.

Regarding corrosion prevention, the role of surfactants is well-established. They can form a protective film on metal surfaces, inhibiting the corrosion process. While direct studies on this compound for corrosion prevention were not found, this remains a potential area of application given its surface-active properties.

Exploration of Emerging and Niche Applications in Chemical Industries

While extensive, detailed research specifically focused on the emerging and niche applications of this compound is limited in publicly available literature, the broader class of aromatic sulfonate hydrotropes, to which it belongs, is the subject of ongoing investigation for novel industrial uses. Hydrotropes are compounds that enhance the solubility of sparingly soluble substances in water. This unique property is driving their exploration in various specialized and environmentally conscious chemical processes. By examining the research into structurally similar and commercially significant hydrotropes, such as sodium xylene sulfonate and sodium cumene sulfonate, we can infer the potential future applications for this compound.

Emerging applications for these hydrotropes are centered on their ability to act as effective solubilizing agents, coupling agents, and process aids in a variety of chemical contexts. These areas include green chemistry initiatives, specialized organic synthesis, and the enhancement of industrial processes where solubility is a critical factor.

Green Chemistry and Sustainable Processes

A significant area of emerging interest for hydrotropes is in the realm of "green chemistry." Their ability to increase the aqueous solubility of organic compounds allows for the replacement of volatile and often toxic organic solvents in chemical reactions. wisdomlib.orgkuleuven.be This not only reduces the environmental impact of chemical processes but can also simplify product recovery and purification. kuleuven.be Research has shown that hydrotropic solutions can be recycled and reused, further enhancing their sustainability profile. kuleuven.be

One notable niche application is in the delignification of biomass. researchgate.net Lignin (B12514952), a complex polymer in plant cell walls, is notoriously difficult to dissolve. Research has demonstrated that hydrotropes like sodium cumene sulfonate can be effective in selectively extracting lignin from lignocellulosic biomass, such as cotton stalks. researchgate.net This process is a critical step in the production of bioethanol and other valuable bio-based chemicals.

Specialized Organic Synthesis and Catalysis

In the field of organic synthesis, hydrotropes are being explored to facilitate reactions involving water-insoluble reactants. By creating a homogenous aqueous environment, hydrotropes can enhance reaction rates and yields. For instance, the use of sodium p-toluene sulfonate has been shown to be effective in the synthesis of biologically active dihydropyridines in water, catalyzed by nanoparticles. biointerfaceresearch.com This approach offers a more environmentally friendly alternative to traditional synthesis methods that rely on organic solvents.

The table below summarizes research findings on the use of related hydrotropes in enhancing chemical processes.

HydrotropeApplicationResearch Finding
Sodium p-toluene sulfonateSynthesis of dihydropyridinesDemonstrated effectiveness as a dissolvability enhancement agent in water-based synthesis catalyzed by Ni-ZnO nanoparticles. biointerfaceresearch.com
Sodium cumene sulfonateDelignification of cotton stalksFound to be an effective hydrotropic agent for increasing the yield of reducing sugars for bioethanol production. researchgate.net
Sodium xylene sulfonateFlotation of phosphate (B84403) mineralsUsed as a promoter along with soap collectors, resulting in higher efficiency and reduced collector usage. researchgate.net

Enhanced Performance in Industrial Formulations

Beyond their role as simple solubilizers, research is uncovering more nuanced functionalities of hydrotropes in complex industrial formulations. They can act as coupling agents to bind otherwise immiscible components, modify viscosity, and depress the cloud point of detergent and cleaning formulations. atamanchemicals.comneaseco.com

A niche application in this area is in the flotation process for mineral separation. researchgate.net Hydrotropes like sodium salicylate (B1505791) and trisodium (B8492382) citrate (B86180) have been shown to improve the efficiency of soap collectors in the flotation of phosphate minerals. researchgate.net This suggests a potential role for aromatic sulfonate hydrotropes in enhancing the separation and purification of various minerals.

Furthermore, hydrotropes are being investigated for their role in preventing the aggregation of proteins, a critical consideration in various biopharmaceutical and industrial enzyme applications. wikipedia.org For example, Adenosine triphosphate (ATP) has demonstrated significant hydrotropic activity in preventing protein aggregation. wikipedia.org

The following table details the functions of related hydrotropes in various industrial applications.

Industrial ApplicationFunction of Hydrotrope (e.g., Sodium Xylene Sulfonate)
Heavy-Duty DetergentsSolubilizer, coupling agent, viscosity reducer. atamanchemicals.com
Shampoos and Personal CareThickening agent, claritant, wetting agent. atamanchemicals.comashland.com
Degreasing CompoundsSolvent and solubilizer. atamanchemicals.com
Textile Printing PastesSolubilizer and processing aid. atamanchemicals.com
Paper IndustryExtraction of pentosans and lignin. ashland.com
Leather IndustryGlue additive. ashland.com
MetalworkingCleaning and preparation of metal surfaces. lerochem.eu
Wastewater TreatmentBinding of hydrogen sulfide. lerochem.eu

As research continues to delve into the fundamental mechanisms of hydrotropy, it is anticipated that more sophisticated and targeted applications for compounds like this compound will emerge, particularly in sectors focused on sustainability and high-performance chemical formulations.

Future Research Directions and Interdisciplinary Opportunities for Sodium Diethylbenzenesulphonate

Development of Sustainable and Green Synthesis Routes

Traditional sulfonation processes often rely on harsh reagents like fuming sulfuric acid, presenting environmental and safety challenges. researchgate.net Future research will prioritize the development of more sustainable and "green" synthesis routes for sodium diethylbenzenesulphonate. This involves exploring alternative sulfonating agents and reaction conditions that are less hazardous and more energy-efficient.

Key areas of investigation include:

Eco-friendly Reagents: Research is ongoing to identify and utilize greener sulfonating agents. researchgate.net For instance, the use of K₂S₂O₅ as a green sulfonating reagent has shown promise for the conversion of various arenes into sulfonic acids with high efficiency under mild conditions. researchgate.net Another approach involves using a combination of halides and sulfur dioxide surrogates, such as the industrial material thiourea (B124793) dioxide, under air as a green oxidant. researchgate.net

Solvent-Free and Alternative Solvent Systems: A significant push is towards metal- and solvent-free direct C-H functionalization to create C-S bonds, which would represent a major advancement in green chemistry. rsc.org The use of water as a solvent in catalytic protocols is also a key aspect of developing eco-friendly methodologies. rsc.org

Catalytic Innovations: The development of robust and reusable catalysts is crucial. For example, sonochemically prepared and stabilized nanoparticles have demonstrated high efficiency in synthesizing related compounds and can be recovered and reused multiple times, confirming their potential for sustainable processes. rsc.org

Process Optimization: The use of advanced reactor technologies, such as microreactors, is being explored for sulfonation reactions to achieve better control over reaction parameters, leading to higher selectivity and yield. rscspecialitychemicals.org.uk Fraunhofer ISE is actively developing and optimizing chemical processes for sustainable products, focusing on detailed, experimentally validated models to describe reaction kinetics and thermodynamics. fraunhofer.de

These green synthesis approaches aim to reduce waste, minimize energy consumption, and eliminate the use of toxic substances, aligning the production of this compound with the principles of sustainable chemistry. beilstein-journals.org

Exploration of Novel Functional Materials Incorporating Diethylbenzenesulphonate Moieties

The unique chemical structure of the diethylbenzenesulphonate moiety, with its aromatic ring and sulfonate group, makes it an attractive building block for novel functional materials. Future research will likely focus on incorporating this moiety into various material architectures to impart specific properties.

Potential research avenues include:

Porous Carbon Materials: Inspired by the successful synthesis of hierarchical porous carbons from sodium lignosulfonate for supercapacitors, a similar approach could be applied using this compound. rsc.org Such materials could exhibit high surface area and tailored pore structures, making them suitable for energy storage applications. The resulting carbons could possess high gravimetric and volumetric capacitance, crucial for developing high-performance supercapacitors. rsc.org

Materials for Energy Storage: The development of sustainable energy storage systems, such as sodium-ion batteries (SIBs), is a critical area of research. nih.gov Hard carbons are a preferred anode material for SIBs, and bio-waste precursors are being explored for their synthesis. nih.gov Investigating the pyrolysis of this compound, potentially in combination with biomass, could lead to novel hard carbon anodes with optimized electrochemical performance.

Functional Polymers and Membranes: The sulfonate group can be leveraged to create ion-exchange resins or proton-conductive membranes for applications in water treatment, fuel cells, or catalysis. The diethylbenzene backbone would provide hydrophobicity and structural stability.

The goal is to create advanced materials with tunable properties by leveraging the specific chemical characteristics of the diethylbenzenesulphonate structure.

Integration of Machine Learning and Artificial Intelligence in Sulfonate Research

The complexity of surfactant behavior and chemical synthesis offers a fertile ground for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of sulfonated compounds like this compound. researchgate.net

Future integration of AI and ML will likely focus on:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the properties and behavior of new surfactant molecules before they are synthesized. encyclopedia.pub This reduces the time and cost of research and development. encyclopedia.pub For instance, machine learning models have been successfully used to predict the critical micelle concentration (CMC) of surfactants with high accuracy. encyclopedia.pub

Synthesis Optimization: AI can optimize reaction conditions, such as temperature and pressure, to improve yield and minimize waste in sulfonation processes. encyclopedia.pubacs.org By analyzing vast amounts of data from chemical reactions, ML models like Random Forest and Neural Networks can predict product quality with high accuracy, potentially automating and enhancing process control. researchgate.net

Deformulation and Competitive Analysis: AI-powered tools can be used for "deformulation," which is the reverse engineering of a product's formulation to identify and quantify its ingredients. h5mag.com This has applications in quality control, competitive analysis, and product improvement. h5mag.com

Generative Models for Novel Surfactants: Advanced AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs) combined with reinforcement learning, can design entirely new surfactant molecules with specific desired properties. osti.govacs.org These models can explore a vast chemical space to propose novel candidates for synthesis and testing. osti.govacs.org

Toxicity Prediction: Deep learning models, such as the DeepTox pipeline, have shown excellent performance in predicting the toxicity of chemical compounds. frontiersin.org This can be applied to newly designed sulfonate compounds to ensure their safety early in the development process. frontiersin.org

By leveraging AI, researchers can navigate the complex relationships between chemical structure, synthesis parameters, and performance, leading to the faster development of more effective and sustainable sulfonated surfactants. aiche.org

Interdisciplinary Research in Environmental Chemistry and Materials Science

The lifecycle of this compound, from its synthesis to its ultimate fate in the environment, necessitates an interdisciplinary approach combining environmental chemistry and materials science. This collaboration is essential for developing effective and environmentally benign products.

Key interdisciplinary research opportunities include:

Environmental Fate and Transport: Environmental chemistry research focuses on the sources, reactions, and transport of chemical species in air, water, and soil. ucr.edu Understanding the biogeochemical processes affecting diethylbenzenesulphonate in estuarine and coastal environments is crucial for assessing its environmental impact. up.pt

Development of Remediation Technologies: There is a strong focus on developing nature-based solutions for the remediation of contaminated media. up.pt This includes exploring phytoremediation processes and the potential of natural and constructed wetlands to remove pollutants. up.pt Materials scientists can contribute by designing novel sorbents or catalysts for the degradation of persistent organic pollutants.

Holistic Environmental Assessment: A comprehensive understanding of the adverse effects of chemicals, from the molecular to the community level, is the goal of paradigms like the Adverse Outcome Pathway (AOP). hokudai.ac.jp This requires collaboration between toxicologists, environmental chemists, and data scientists to analyze diverse data and inform environmental pollution countermeasures. hokudai.ac.jp

Sustainable Material Design: By integrating knowledge from environmental chemistry, materials scientists can design new functional materials incorporating diethylbenzenesulphonate moieties that are not only high-performing but also have a minimal environmental footprint. This involves considering the entire lifecycle of the material, from production to disposal or recycling.

This synergistic approach ensures that the development of new materials is balanced with a thorough understanding and mitigation of their potential environmental consequences. researchgate.net

Advancements in Analytical Techniques for Trace Analysis and Metabolite Tracking

The ability to detect and quantify this compound and its degradation products at very low concentrations is critical for environmental monitoring, toxicological studies, and quality control. Future research will continue to push the boundaries of analytical sensitivity and specificity.

Expected advancements include:

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of sulfonates. nih.govjapsonline.com Future work will focus on improving these methods for even lower detection limits. For instance, HPLC with fluorescence detection has been used for the trace determination of linear alkylbenzene sulfonates in environmental samples with detection limits as low as 5 μg kg⁻¹. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, in both liquid and gas chromatography, has significantly advanced the ability to detect and identify trace-level compounds. americanpharmaceuticalreview.com This is crucial for identifying unknown metabolites and degradation products in complex matrices.

Sample Preparation and Pre-concentration: Solid-phase extraction (SPE) is a commonly used technique for extracting and pre-concentrating sulfonates from environmental samples before analysis. nih.gov Innovations in SPE materials, including molecularly imprinted polymers, will enhance the selectivity and efficiency of this crucial step. nih.gov

Real-Time Monitoring: The development of spectroscopic methods for real-time analysis, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, offers the potential for in-situ monitoring of sulfonate concentrations in industrial processes or environmental systems. mdpi.com

Metabolite Identification and Tracking: Understanding the metabolic fate of this compound is essential for assessing its biological impact. Advanced techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) can directly analyze the distribution of compounds and their metabolites within tissues and organs. frontiersin.org Studies on related compounds have shown that sulfation is a major metabolic pathway, and identifying the specific sites of sulfation is key to understanding whether the process leads to detoxification or bioactivation. nih.govnih.gov

These advanced analytical tools will provide a more detailed picture of the behavior, fate, and biological interactions of this compound, supporting risk assessment and the development of safer chemical products. americanpharmaceuticalreview.com

Q & A

What are the optimal experimental conditions for synthesizing Sodium diethylbenzenesulphonate with high purity and yield?

Basic Research Question
Methodological Answer:

  • Parameter Optimization : Systematically vary reaction parameters (temperature, molar ratios of reactants, solvent polarity) using a Design of Experiments (DoE) approach to identify optimal conditions .
  • Characterization : Validate purity via High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Compare retention times and spectral data with reference standards .
  • Reproducibility : Document procedural details (e.g., stirring time, cooling rates) to ensure replicability. Include step-by-step protocols in supplementary materials .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Advanced Research Question
Methodological Answer:

  • Root-Cause Analysis : Replicate conflicting studies under identical conditions (e.g., solvent grade, temperature control) to isolate variables. Use standardized solvent purity thresholds .
  • Advanced Techniques : Employ dynamic light scattering (DLS) to detect micelle formation, which may explain discrepancies in aqueous solubility measurements .
  • Meta-Analysis : Conduct a systematic review of literature, categorizing studies by methodology to identify biases (e.g., inconsistent pH control) .

What spectroscopic and chromatographic methods are most effective for characterizing this compound in complex mixtures?

Basic Research Question
Methodological Answer:

  • Spectroscopy : Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm sulfonate group presence (asymmetric S-O stretching at 1180–1120 cm⁻¹) .
  • Chromatography : Pair Reverse-Phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation. Validate with mass spectrometry (LC-MS) for molecular ion confirmation .
  • Quantitative Analysis : Calibrate against certified reference materials and report detection limits (LOD/LOQ) to ensure accuracy .

How can computational modeling predict the surfactant behavior of this compound in aqueous systems?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) : Simulate micelle formation using software like GROMACS. Input experimental critical micelle concentration (CMC) values to validate models .
  • Quantitative Structure-Property Relationship (QSPR) : Corolate alkyl chain length and sulfonate group position with experimental CMC data to refine predictive algorithms .
  • Collaborative Validation : Cross-reference computational results with small-angle X-ray scattering (SAXS) data to assess micelle size/shape accuracy .

What gaps exist in the current literature regarding the environmental fate of this compound?

Advanced Research Question
Methodological Answer:

  • Systematic Review : Use PRISMA guidelines to identify understudied areas (e.g., biodegradation pathways in anaerobic environments) .
  • Ecotoxicity Assays : Design microcosm studies to assess long-term effects on aquatic microbiota. Measure half-life using <sup>14</sup>C-labeled compound tracking .
  • Data Synthesis : Apply frameworks like PECO (Population, Exposure, Comparator, Outcome) to standardize evidence evaluation across studies .

How can researchers ensure reproducibility in studies measuring the critical micelle concentration (CMC) of this compound?

Basic Research Question
Methodological Answer:

  • Standardized Protocols : Adopt IUPAC guidelines for surfactant testing. Specify instrumentation (e.g., tensiometer model) and calibration methods .
  • Interlaboratory Trials : Collaborate with multiple labs to assess variability. Use Bland-Altman plots to quantify measurement agreement .
  • Open Data : Publish raw conductivity or surface tension datasets in repositories like Zenodo for independent verification .

What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question
Methodological Answer:

  • Derivative Synthesis : Modify alkyl chain length and sulfonate positioning. Use X-ray crystallography to correlate structural changes with micellar stability .
  • Biological Assays : Test antimicrobial efficacy against Gram-positive/-negative bacteria. Normalize results to chain length and log P values .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant structural factors influencing activity .

How should researchers address missing data in longitudinal studies on this compound’s stability under varying pH conditions?

Advanced Research Question
Methodological Answer:

  • Multiple Imputation : Use Rubin’s method to handle missing stability data, ensuring assumptions (e.g., missing at random) are validated .
  • Accelerated Stability Testing : Apply Arrhenius equation to predict degradation kinetics at untested pH levels. Confirm with real-time studies .
  • Sensitivity Analysis : Report confidence intervals for imputed data to quantify uncertainty .

What methodologies are recommended for tracing this compound metabolites in biological systems?

Advanced Research Question
Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs for tracking via LC-MS/MS. Optimize extraction protocols to minimize matrix interference .
  • Metabolomics : Use high-resolution mass spectrometry (HRMS) with untargeted screening to identify sulfonate-derived metabolites .
  • In Silico Prediction : Apply software like Meteor (Lhasa Limited) to forecast metabolic pathways and prioritize analytical targets .

How can systematic reviews improve the design of ecotoxicological studies on this compound?

Basic Research Question
Methodological Answer:

  • Evidence Mapping : Catalog existing ecotoxicity data using tools like CADIMA. Identify underrepresented taxa (e.g., benthic organisms) for targeted research .
  • Dose-Response Modeling : Integrate EC50 values across studies using meta-regression. Account for variability in exposure durations .
  • Guideline Development : Propose standardized test organisms (e.g., Daphnia magna) and endpoints (e.g., motility inhibition) for future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.